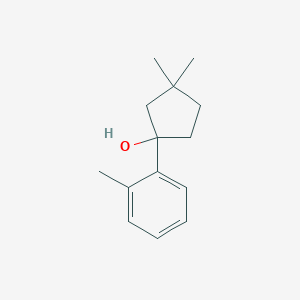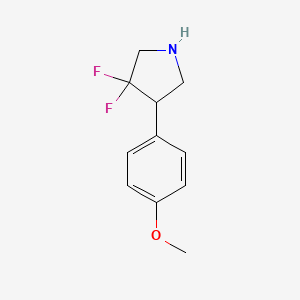
3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine is a fluorinated pyrrolidine derivative. Pyrrolidine derivatives are known for their significant biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine can be achieved through several methods. One efficient route involves the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes. This method yields enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with high yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr and 97% ee) . Industrial production methods typically involve similar catalytic processes to ensure high efficiency and selectivity.
Chemical Reactions Analysis
3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals due to its unique properties
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3,3-Difluoro-4-(4-methoxyphenyl)pyrrolidine can be compared with other fluorinated pyrrolidine derivatives, such as:
- 3,3,4-Trifluoro-4-(4-methoxyphenyl)pyrrolidine
- 3,3-Difluoro-4-(4-chlorophenyl)pyrrolidine
- 3,3-Difluoro-4-(4-nitrophenyl)pyrrolidine
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activity and physicochemical properties. The presence of different substituents can alter the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
3,3-difluoro-4-(4-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c1-15-9-4-2-8(3-5-9)10-6-14-7-11(10,12)13/h2-5,10,14H,6-7H2,1H3 |
InChI Key |
XJNQBKHEAAYCMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


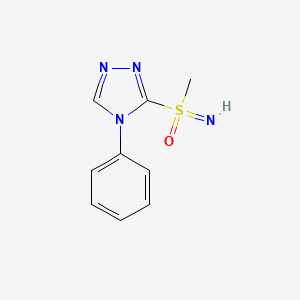
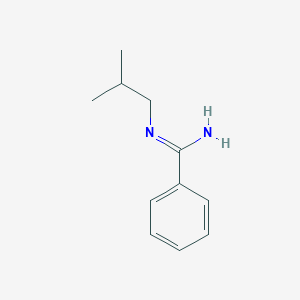

![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13254972.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide](/img/structure/B13254978.png)
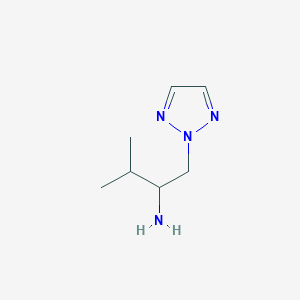
![N,N-Bis(propan-2-yl)-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13254986.png)
![1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13255015.png)
amine](/img/structure/B13255018.png)
![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide](/img/structure/B13255022.png)
![4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13255026.png)
